4-Isopropyl-2-methylphenol
Overview
Description
- 4-Isopropyl-2-methylphenol is a colorless crystalline monoterpene phenol.
- It is a dietary constituent found in thyme species.
- Traditionally used in medicine, it exhibits various pharmacological properties.
Synthesis Analysis
- It can be synthesized by the hydroxymethylation of thymol.
- The derivative, 4-(hydroxymethyl)-2-isopropyl-5-methylphenol, is produced via this reaction.
Molecular Structure Analysis
- Chemical formula: C<sub>10</sub>H<sub>14</sub>O
- Molecular weight: 150.22 g/mol
- Structure:
Chemical Reactions Analysis
- Thymol effectively scavenges hydroxyl free radicals, producing phenoxyl radicals.
- It exhibits antioxidant, anti-inflammatory, and antihyperlipidemic effects.
Physical And Chemical Properties Analysis
- White needle-like crystals.
- Melting point: 111-114°C (lit.)
- Boiling point: 244°C
Scientific Research Applications
Carvacrol is a component of essential oils produced by aromatic plants and spices . It has been reported to exhibit numerous bioactivities in cells and animals . Here are some of the applications and properties of carvacrol:
- Antioxidative Properties : Carvacrol has antioxidative properties in food (e.g., lard, sunflower oil) and in vivo .
- Antimicrobial Properties : It inhibits foodborne and human antibiotic-susceptible and antibiotic-resistant pathogenic bacteria, viruses, pathogenic fungi and parasites, and insects in vitro and in human foods .
- Anti-inflammatory, Analgesic, Antiarthritic, Antiallergic Properties : Carvacrol has been shown to possess these properties .
- Anticarcinogenic, Antidiabetic, Cardioprotective, Gastroprotective, Hepatoprotective, and Neuroprotective Properties : Carvacrol has been reported to have these health-promoting effects .
-
Preservative in Personal Care Products : Carvacrol is used as a preservative in personal care products such as toothpastes and handwash creams .
-
Medicaments and Cosmetics : Isopropylmethylphenols, which include carvacrol, are widely used in products such as medicaments, quasi-drugs, and cosmetics .
-
Agriculture : Carvacrol is found in high concentrations in essential oils such as oregano and may be involved in the defense of plants against phytopathogenic insects, bacteria, fungi, and viruses .
-
Food Industry : Carvacrol has antioxidative properties in food (e.g., lard, sunflower oil) and inhibits foodborne and human antibiotic-susceptible and antibiotic-resistant pathogenic bacteria, viruses, pathogenic fungi and parasites, and insects in vitro and in human foods (e.g., apple juice, eggs, leafy greens, meat and poultry products, milk, oysters) and food animal feeds and wastes .
Safety And Hazards
- Avoid skin and eye contact.
- Use personal protective equipment.
- Keep away from ignition sources.
Future Directions
- Thymol shows promising therapeutic potential.
- Further research is needed for pharmaceutical development.
Remember that 4-Isopropyl-2-methylphenol has diverse applications, and its properties make it a valuable compound for various fields. If you need more information or have specific questions, feel free to ask! 😊
properties
IUPAC Name |
2-methyl-4-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXXLXHHWYNKJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169745 | |
Record name | 4-Isopropyl-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-2-methylphenol | |
CAS RN |
1740-97-2 | |
Record name | Isocarvacrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1740-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropyl-o-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isopropyl-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ISOPROPYL-O-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41Y0OLM4LN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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